2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide
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Overview
Description
2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is an organic compound that features a sulfanyl group attached to an amino-substituted phenyl ring and an acetamide moiety linked to a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2-aminothiophenol with an appropriate halogenated acetamide derivative under basic conditions to form the sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and amino groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-phenylsulfanyl)-N-(2-bromo-phenyl)-acetamide: Similar structure but with a bromo group instead of a chloro group.
2-(2-Amino-phenylsulfanyl)-N-(2-fluoro-phenyl)-acetamide: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
2-(2-Amino-phenylsulfanyl)-N-(2-chloro-phenyl)-acetamide is unique due to the presence of both the sulfanyl and chloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The chloro group, in particular, can participate in specific interactions that are not possible with other halogens.
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWHGWZWZUUUBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360710 |
Source
|
Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436094-41-6 |
Source
|
Record name | 2-[(2-Aminophenyl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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